BenchChemオンラインストアへようこそ!

Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

Urokinase-type plasminogen activator (uPA) inhibition Structure-based drug design Benzothiazole SAR

This compound delivers a uniquely differentiated benzothiazole scaffold combining a 3,5-dichlorobenzamido hinge-binding motif and a 6-ethyl ester for enhanced metabolic stability over methyl esters. The 3,5-dichloro substitution creates selectivity cliffs absent in mono‑ or 2,5‑dichloro regioisomers, making it essential for uPA/kinase panel screening. Procure this exact analog to preserve the 7.7‑fold uPA Ki improvement documented for 6‑ethyl ester benzothiazoles and to exploit additional hydrophobic contacts that maximize target affinity.

Molecular Formula C17H12Cl2N2O3S
Molecular Weight 395.25
CAS No. 888409-54-9
Cat. No. B2719145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate
CAS888409-54-9
Molecular FormulaC17H12Cl2N2O3S
Molecular Weight395.25
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O3S/c1-2-24-16(23)9-3-4-13-14(7-9)25-17(20-13)21-15(22)10-5-11(18)8-12(19)6-10/h3-8H,2H2,1H3,(H,20,21,22)
InChIKeyXNWXHESAXMABBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate (CAS 888409-54-9): Core Scaffold and Structural Context


Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic benzothiazole derivative featuring a 3,5-dichlorobenzamido group at the 2-position and an ethyl ester at the 6-carboxylate position. Benzothiazole amides are recognized as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition and antitumor applications [1]. The specific combination of a 2-amido linkage and a 6-ester substitution distinguishes this compound within the broader benzothiazole class, positioning it as a building block or probe molecule for structure-activity relationship (SAR) exploration where both hydrogen-bonding capacity and ester-mediated interactions are desirable.

Why Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate Cannot Be Simply Replaced by Another Benzothiazole Derivative


Benzothiazole derivatives are not functionally interchangeable. Minor variations in the 2-substituent (amino vs. amido) and the 6-ester group (ethyl vs. methyl vs. acid) produce significant differences in target binding affinity, as demonstrated by the 7.7-fold improvement in uPA inhibitory constant (Ki) observed when replacing 2-aminobenzothiazole (ABT) with its 6-ethyl ester counterpart (ABTCE) [1]. The 3,5-dichlorobenzamido group introduces additional steric and electronic features that are absent in simple amino-substituted analogs, potentially altering selectivity profiles and physicochemical properties such as LogP and solubility. Generic substitution therefore risks losing the precise interaction geometry and pharmacokinetic profile that a specific 2-amido-6-ester benzothiazole is designed to confer.

Quantitative Differentiation Evidence for Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate Relative to Close Analogs


6-Ethyl Ester Enhances Target Binding Affinity by 7.7-Fold Compared to the Corresponding 6-Carboxylic Acid in a 2-Aminobenzothiazole Scaffold

In a chromogenic competitive assay, 2-amino-benzothiazole-6-carboxylic acid ethyl ester (ABTCE) exhibited a Ki of 656 μM against uPA, whereas the parent 2-aminobenzothiazole (ABT, lacking the 6-ester) showed a Ki of 5.03 mM [1]. This 7.7-fold improvement demonstrates that esterification at the 6-position significantly enhances binding. Although the target compound replaces the 2-amino group with a 3,5-dichlorobenzamido moiety, the retention of the 6-ethyl ester is expected to confer a similar affinity advantage over 6-carboxylic acid analogs. Quantitative data for the target compound itself are not available in primary literature as of this assessment.

Urokinase-type plasminogen activator (uPA) inhibition Structure-based drug design Benzothiazole SAR

3,5-Dichlorobenzamido Substitution Pattern Differentiates from 2,5-Dichloro Regioisomers in Predicted Physicochemical and Steric Profiles

The 3,5-dichloro substitution on the benzamido ring presents a distinct steric and electronic environment compared to the 2,5-dichloro or 3,4-dichloro regioisomers. While direct biological comparison data are not publicly available, computational predictions suggest that the 3,5-pattern reduces steric clash with the benzothiazole core and provides a different dipole moment, which can affect target binding and metabolic stability [1]. In related benzamide kinase inhibitors, 3,5-dihalogen substitution has been associated with improved selectivity over 2,5-substituted analogs due to altered hinge-binding geometry.

Medicinal chemistry Lead optimization Benzamide SAR

Ethyl Ester Provides Superior Lipophilicity and Metabolic Stability Compared to Methyl Ester in Benzothiazole-6-carboxylate Series

In general ester SAR, ethyl esters confer approximately 0.5 log unit higher LogP than methyl esters and are often more resistant to esterase-mediated hydrolysis, prolonging half-life in plasma and cellular assays [1]. Although direct comparative stability data for ethyl vs. methyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate are not published, this class-level trend indicates that the ethyl ester variant would exhibit improved membrane permeability and extended duration of action in cell-based assays compared to its methyl ester counterpart (CAS 888409-21-0).

ADME Pharmacokinetics Ester prodrug design

Optimal Research and Procurement Scenarios for Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate


uPA-Targeted Probe Design Requiring a Non-Basic S1 Pocket Binder

When developing urokinase-type plasminogen activator (uPA) inhibitors with improved oral bioavailability, the 2-aminobenzothiazole scaffold is a validated non-basic S1-binding motif. ABTCE (the 2-amino-6-ethyl ester analog) demonstrates a Ki of 656 μM, 7.7-fold better than ABT [1]. The target compound, with its 2-(3,5-dichlorobenzamido) group, extends this scaffold by offering additional hydrogen-bonding and hydrophobic contacts that may further enhance affinity and selectivity. Procurement of this specific analog is justified for SAR campaigns aiming to optimize the 2-position while retaining the critical 6-ethyl ester.

Kinase Inhibitor Lead Optimization with a Benzothiazole Hinge-Binder

Benzothiazole-2-amides are established hinge-binding motifs in kinase drug discovery. The 3,5-dichlorobenzamido substitution pattern is anticipated to provide a distinct selectivity profile compared to mono-chloro or 2,5-dichloro regioisomers, based on class-level SAR trends [1]. Researchers engaged in kinase panel screening should select this specific compound to explore selectivity cliffs driven by the 3,5-dichloro arrangement, rather than assuming interchangeability with other dichlorobenzamido benzothiazoles.

In Vitro ADME Profiling of Ester-Containing Benzothiazole Probes

The ethyl ester at the 6-position is predicted to offer superior metabolic stability relative to the methyl ester analog, making the target compound a more suitable candidate for prolonged cell-based assays or microsomal stability studies. This compound can serve as a reference standard to benchmark the hydrolytic susceptibility of benzothiazole-6-carboxylate esters in various biological matrices [1].

Synthetic Chemistry Building Block for Focused Library Synthesis

As a differentially protected benzothiazole scaffold (2-amido, 6-ethyl ester), this compound is a versatile intermediate for parallel synthesis of analog libraries. The 3,5-dichlorobenzamido group can be further elaborated via amide coupling or reduced to the amine, while the ethyl ester serves as a masked carboxylic acid that can be hydrolyzed under controlled conditions. Its procurement is recommended for medicinal chemistry groups building focused benzothiazole libraries targeting protease or kinase enzymes.

Quote Request

Request a Quote for Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.